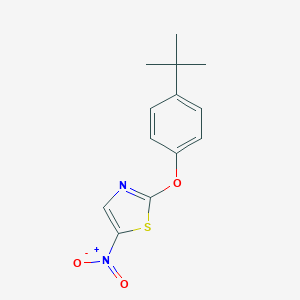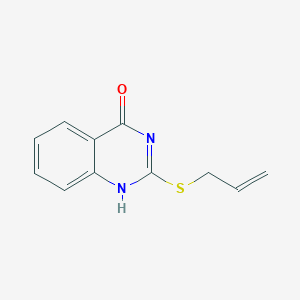
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one, also known as this compound, is an organic compound with a wide range of applications in the fields of medicine, biochemistry, and pharmacology. It is a heterocyclic compound that is composed of two rings, a quinazolinone ring and an alkyl sulfanyl ring. The compound has a molecular formula of C9H10N2O2S and a molecular weight of 198.25 g/mol. This compound has proven to be a useful tool for studying the biochemical and physiological effects of drugs, as well as for developing new drugs.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Discovery
Quinazoline derivatives, including those related to "2-(Prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one," are significant in medicinal chemistry and drug discovery. They are central to the synthesis of heterocyclic compounds such as pyridines, quinolines, and isoquinolines, which are privileged structures in medicinal chemistry due to their broad spectrum of biological activities. These activities span from anticancer and antimalarial effects to roles in cardiovascular and neurological disorders (Mishra, Nair, & Baire, 2022).
Anticancer Research
Quinazoline derivatives are explored for their therapeutic potentials, particularly in anticancer research. They are investigated for their ability to modulate various biochemical targets, showing promise as novel agents for cancer chemotherapy (Marzaro, Guiotto, & Chilin, 2012). This suggests that compounds like "this compound" could have potential applications in developing new anticancer drugs by targeting specific pathways involved in tumor growth and proliferation.
Antimicrobial and Antibacterial Applications
The structural analogs of "this compound" have been studied for their antimicrobial and antibacterial properties. This includes the exploration of tetrahydroisoquinolines, which have shown a range of therapeutic activities, hinting at the potential of related compounds to act against various infectious diseases (Singh & Shah, 2017).
Eigenschaften
IUPAC Name |
2-prop-2-enylsulfanyl-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-2-7-15-11-12-9-6-4-3-5-8(9)10(14)13-11/h2-6H,1,7H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPOXFJAHRMCGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

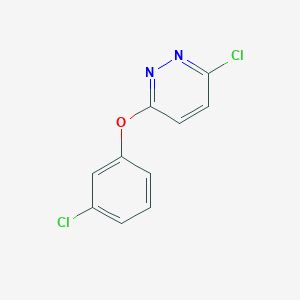
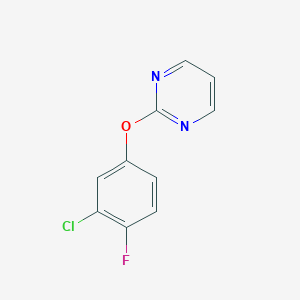
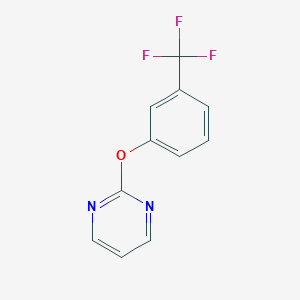
![S-[5-(benzoylthio)-1,3,4-thiadiazol-2-yl] benzenecarbothioate](/img/structure/B427875.png)

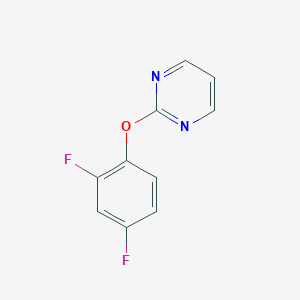



![3-{[2-(Methylsulfanyl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B427884.png)


